molecular formula C6H14ClN3O B2842862 1-(3-Aminopropyl)imidazolidin-2-one;hydrochloride CAS No. 1197236-65-9

1-(3-Aminopropyl)imidazolidin-2-one;hydrochloride

Cat. No.: B2842862
CAS No.: 1197236-65-9
M. Wt: 179.65
InChI Key: QJULJMLNCQVFRK-UHFFFAOYSA-N
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Description

1-(3-Aminopropyl)imidazolidin-2-one;hydrochloride is a chemical compound with the molecular formula C6H13N3O·HCl. It is a derivative of imidazolidinone, a five-membered ring containing two nitrogen atoms. This compound is often used in various scientific research applications due to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Aminopropyl)imidazolidin-2-one;hydrochloride typically involves the reaction of imidazolidinone with 3-aminopropylamine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Imidazolidinone+3-Aminopropylamine+HClThis compound\text{Imidazolidinone} + \text{3-Aminopropylamine} + \text{HCl} \rightarrow \text{this compound} Imidazolidinone+3-Aminopropylamine+HCl→this compound

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-Aminopropyl)imidazolidin-2-one;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazolidinone derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the imidazolidinone ring.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

1-(3-Aminopropyl)imidazolidin-2-one;hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Aminopropyl)imidazolidin-2-one;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Imidazolidinone: The parent compound, which lacks the 3-aminopropyl group.

    Benzimidazolidinone: A similar compound with a benzene ring fused to the imidazolidinone ring.

    2-Imidazolidinone: Another derivative with different substituents on the imidazolidinone ring.

Uniqueness

1-(3-Aminopropyl)imidazolidin-2-one;hydrochloride is unique due to the presence of the 3-aminopropyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, distinguishing it from other imidazolidinone derivatives.

Properties

IUPAC Name

1-(3-aminopropyl)imidazolidin-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N3O.ClH/c7-2-1-4-9-5-3-8-6(9)10;/h1-5,7H2,(H,8,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJULJMLNCQVFRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1)CCCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1197236-65-9
Record name 1-(3-aminopropyl)imidazolidin-2-one hydrochloride
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